1-Heptyn-4-ol

Description

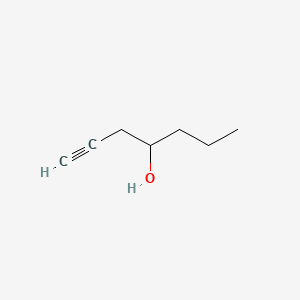

1-Heptyn-4-ol (C₇H₁₂O, molecular weight 112.17 g/mol) is a terminal alkyne alcohol with a hydroxyl group at the fourth carbon of a seven-carbon chain. Its structure includes both an alkyne (C≡C) and a hydroxyl (-OH) functional group, making it a versatile intermediate in organic synthesis. Key spectroscopic data includes:

- ¹H-NMR (CDCl₃): δ 0.9–1.0 (m, 3H), 1.2–1.6 (m, 4H), 2.0–2.1 (m, 1H), 2.32–2.42 (m, 2H), 3.65–3.85 (m, 2H) .

- IR: Strong absorption at 3308 cm⁻¹ (alkyne C-H stretch) and 2122 cm⁻¹ (C≡C stretch), with a broad peak at 3350 cm⁻¹ (O-H stretch) .

- Synthesis: Prepared via Zn-mediated regioselective Barbier reaction of propargyl bromide with n-butyraldehyde in THF, yielding 65% after distillation .

Properties

CAS No. |

22127-83-9 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

hept-1-yn-4-ol |

InChI |

InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h1,7-8H,4-6H2,2H3 |

InChI Key |

LYXYBSYXGARUEA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC#C)O |

Origin of Product |

United States |

Preparation Methods

1-Heptyn-4-ol can be synthesized through various synthetic routes. One common method involves the reaction of 1-heptyne with formaldehyde in the presence of a base, followed by reduction. Another method includes the hydroboration-oxidation of 1-heptyne, which yields 1-heptyn-4-ol as a product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1-Heptyn-4-ol undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form 1-heptyn-4-one using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to 1-heptyn-4-amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include PCC for oxidation, LiAlH₄ for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Heptyn-4-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Heptyn-4-ol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The specific pathways involved depend on the context in which the compound is used. For example, its antimicrobial activity may involve disruption of microbial cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

2-Butyn-1-ol (C₄H₆O)

- Structure : Terminal alkyne alcohol with a shorter chain (four carbons).

- Molecular Weight : 70.09 g/mol .

- Hazards : Classified as a skin and eye irritant .

- Key Difference : Shorter chain length reduces hydrophobic interactions compared to 1-heptyn-4-ol.

4-Diethylamino-2-butyn-1-ol (C₈H₁₅NO)

- Structure: Propargyl alcohol with a diethylamino substituent.

- Molecular Weight : 141.21 g/mol .

- Reactivity: The amino group enhances nucleophilicity, enabling use in asymmetric catalysis.

4-Heptyn-3-ol (C₇H₁₂O)

Unsaturated Alcohols

4-Hepten-1-ol (C₇H₁₄O)

- Structure : Unsaturated alcohol with a cis-4 double bond.

- Molecular Weight : 114.19 g/mol .

- Synthesis : Derived from catalytic hydrogenation or elimination reactions.

- Key Difference : Alkene (C=C) provides different reactivity (e.g., electrophilic addition) compared to alkyne .

3-Hepten-1-yne (C₇H₁₂)

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Compounds

Reactivity Insights:

- Alkyne vs. Alkene: 1-Heptyn-4-ol undergoes alkyne-specific reactions (e.g., Sonogashira coupling), while 4-hepten-1-ol participates in hydrogenation or epoxidation .

- Substituent Effects: Amino or silyl groups (e.g., in 4-diethylamino-2-butyn-1-ol) modulate electronic properties and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.